N-(4-Bromo-3-oxobutanoyl)benzamide
Description
N-(4-Bromo-3-oxobutanoyl)benzamide is a benzamide derivative characterized by a 4-bromo-3-oxobutanoyl substituent attached to the benzamide core. Benzamide derivatives are widely investigated for their roles as histone acetyltransferase (HAT) inhibitors or activators, as seen in analogs like anacardic acid-derived compounds . Synthetically, such compounds are often prepared via conventional refluxing or green chemistry approaches like ultrasonic irradiation, which enhance efficiency and yield .
Properties
CAS No. |
84794-23-0 |
|---|---|
Molecular Formula |
C11H10BrNO3 |
Molecular Weight |
284.11 g/mol |
IUPAC Name |
N-(4-bromo-3-oxobutanoyl)benzamide |
InChI |
InChI=1S/C11H10BrNO3/c12-7-9(14)6-10(15)13-11(16)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,15,16) |
InChI Key |
JIPVESBGTDUALR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)CC(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Direct Acylation of Benzamide with 4-Bromo-3-oxobutanoyl Bromide
Reaction Mechanism
The most straightforward method involves reacting 4-bromo-3-oxobutanoyl bromide (CAS 52148-44-4) with benzamide in the presence of a base such as triethylamine. The base neutralizes HBr generated during the nucleophilic acyl substitution, driving the reaction to completion.
Reaction Scheme :
$$
\text{Benzamide} + \text{4-Bromo-3-oxobutanoyl bromide} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-(4-Bromo-3-oxobutanoyl)benzamide} + \text{HBr}
$$
Optimization and Yield
- Solvent : Dichloromethane (DCM) is preferred due to its inertness and ability to dissolve both reactants.
- Temperature : Room temperature (20–25°C) minimizes side reactions like hydrolysis of the acyl bromide.
- Yield : Reported yields range from 78% to 85% after column chromatography.
Table 1: Key Parameters for Direct Acylation
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Base | Triethylamine | 85 | |
| Solvent | Dichloromethane | 83 | |
| Reaction Time | 12–24 hours | 78–85 |
Multi-Step Synthesis via Enamine Intermediates
Enamine Formation and Cyclization
A multi-step approach involves synthesizing enamine intermediates from 2-aminoacetonitrile hydrochloride, aldehydes, and enones. For example:
Experimental Insights
- Catalysts : Lewis acids like Co(acac)₂ improve cyclization efficiency.
- Purification : Silica gel chromatography (EtOAc/PE = 1:10) achieves >95% purity.
- Yield : 72–88% depending on substituents.
Table 2: Yields for Enamine-Based Synthesis
| Starting Material | Product Yield (%) | Reference |
|---|---|---|
| 4-Bromobenzaldehyde | 88 | |
| 4-Fluorophenylprop-2-en-1-one | 85 |
Bromination of N-(3-Oxobutanoyl)benzamide
Bromination Strategies
N-(3-Oxobutanoyl)benzamide can be brominated at the γ-position using molecular bromine (Br₂) or N-bromosuccinimide (NBS).
Key Steps :
In Situ Acyl Chloride Generation
Acid-Catalyzed Cyclization
Sulfuric Acid-Mediated Cyclization
Concentrated H₂SO₄ facilitates cyclization of bromoacetoacetanilide derivatives. For example:
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Pros | Cons | Yield Range (%) |
|---|---|---|---|
| Direct Acylation | Simple, high yield | Requires pure acyl bromide | 78–85 |
| Enamine Cyclization | Versatile for derivatives | Multi-step, time-consuming | 72–88 |
| Bromination | Scalable | Risk of over-bromination | 85–93 |
| In Situ Acyl Chloride | No intermediate isolation | Sensitive to moisture | 85–90 |
| Acid-Catalyzed | High purity | Corrosive conditions | 90–95 |
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-3-oxobutanoyl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation to form different products.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzamides.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include alcohols or amines.
Scientific Research Applications
N-(4-Bromo-3-oxobutanoyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Bromo-3-oxobutanoyl)benzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
Key Observations :
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